3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one
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Overview
Description
3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one is an organic compound belonging to the class of cycloalkenes. This compound features a cyclohexene ring with an ethyl group at the first position, an isopropyl group at the second position, and a ketone functional group at the third position. Its unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone derivatives. The process typically includes:
Step 1: Formation of the cyclohexene ring through a Diels-Alder reaction.
Step 2: Introduction of the ethyl and isopropyl groups via Friedel-Crafts alkylation.
Step 3: Oxidation of the resulting compound to introduce the ketone functional group at the third position.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly used to facilitate the alkylation and oxidation steps.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted cyclohexenes.
Scientific Research Applications
3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclohexene ring structure allows for interactions with hydrophobic regions of proteins, potentially modulating their function.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Isopropyl-5-methylcyclohexanone: Another cyclohexanone derivative with different substituents.
1-Ethyl-2-methylcyclohexene-3-one: A closely related compound with a methyl group instead of an isopropyl group.
Uniqueness: 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one is unique due to its specific combination of substituents and functional groups, which impart distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
164266-57-3 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-ethyl-2-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-4-9-6-5-7-10(12)11(9)8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
DMRCQNNYBKALCU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)CCC1)C(C)C |
Canonical SMILES |
CCC1=C(C(=O)CCC1)C(C)C |
Synonyms |
2-Cyclohexen-1-one,3-ethyl-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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